molecular formula C7H8BClO3 B1430783 3-Chloro-4-(hydroxymethyl)phenylboronic acid CAS No. 1190875-60-5

3-Chloro-4-(hydroxymethyl)phenylboronic acid

Cat. No.: B1430783
CAS No.: 1190875-60-5
M. Wt: 186.4 g/mol
InChI Key: GPDIABAAAASRGZ-UHFFFAOYSA-N
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Description

3-Chloro-4-(hydroxymethyl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a chlorine atom and a hydroxymethyl group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, where it serves as a versatile building block for the formation of carbon-carbon bonds .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

For instance, boronic acids can form reversible covalent complexes with diols, a functional group present in many biomolecules such as sugars and glycoproteins . This suggests that 3-Chloro-4-(hydroxymethyl)phenylboronic acid could potentially interact with these types of biomolecules.

Molecular Mechanism

The molecular mechanism of action for this compound is not well-defined. Boronic acids are known to participate in Suzuki–Miyaura cross-coupling, a widely-used reaction in organic synthesis . In this reaction, boronic acids undergo transmetalation, a process where they transfer a group to a metal catalyst . This suggests that this compound could potentially participate in similar reactions within a biological context.

Temporal Effects in Laboratory Settings

It is known that the compound is stable under an inert atmosphere at 2-8°C

Metabolic Pathways

Boronic acids are known to participate in various chemical reactions, suggesting that they could potentially be involved in certain metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(hydroxymethyl)phenylboronic acid typically involves the borylation of a suitable precursor. One common method is the reaction of 3-chloro-4-(hydroxymethyl)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid . The reaction conditions generally include:

    Solvent: Tetrahydrofuran (THF)

    Temperature: Room temperature to reflux

    Reagents: Trimethyl borate, hydrochloric acid for hydrolysis

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-(hydroxymethyl)phenylboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., ethanol or water), temperature (80-100°C)

    Oxidation: Potassium permanganate, chromium trioxide, solvent (e.g., acetone or water), temperature (room temperature to reflux)

    Substitution: Nucleophiles (e.g., amines, thiols), solvent (e.g., dimethylformamide), temperature (room temperature to reflux)

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds

    Oxidation: 3-Chloro-4-(carboxymethyl)phenylboronic acid

    Substitution: Various substituted phenylboronic acids depending on the nucleophile used

Comparison with Similar Compounds

Comparison: 3-Chloro-4-(hydroxymethyl)phenylboronic acid is unique due to the presence of both a chlorine atom and a hydroxymethyl group on the phenyl ring. This combination allows for diverse reactivity and functionalization compared to similar compounds. For example, 4-(Hydroxymethyl)phenylboronic acid lacks the chlorine atom, which limits its substitution reactions. Similarly, 4-Fluorophenylboronic acid and 3-Chloro-4-fluorophenylboronic acid have different electronic properties due to the presence of fluorine, affecting their reactivity in coupling reactions .

Properties

IUPAC Name

[3-chloro-4-(hydroxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BClO3/c9-7-3-6(8(11)12)2-1-5(7)4-10/h1-3,10-12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDIABAAAASRGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CO)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190875-60-5
Record name [3-chloro-4-(hydroxymethyl)phenyl]boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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